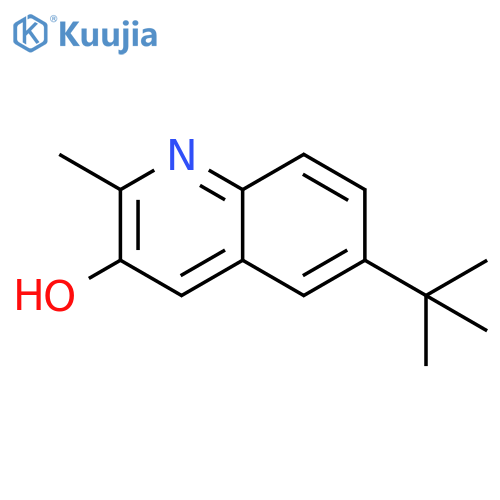

Cas no 2137571-60-7 (6-Tert-butyl-2-methylquinolin-3-ol)

6-Tert-butyl-2-methylquinolin-3-ol 化学的及び物理的性質

名前と識別子

-

- EN300-801280

- 6-tert-butyl-2-methylquinolin-3-ol

- 2137571-60-7

- 6-Tert-butyl-2-methylquinolin-3-ol

-

- インチ: 1S/C14H17NO/c1-9-13(16)8-10-7-11(14(2,3)4)5-6-12(10)15-9/h5-8,16H,1-4H3

- InChIKey: IITBLFYFTHJDLO-UHFFFAOYSA-N

- ほほえんだ: OC1=C(C)N=C2C=CC(=CC2=C1)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 215.131014166g/mol

- どういたいしつりょう: 215.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

6-Tert-butyl-2-methylquinolin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-801280-0.5g |

6-tert-butyl-2-methylquinolin-3-ol |

2137571-60-7 | 95% | 0.5g |

$1056.0 | 2024-05-21 | |

| Enamine | EN300-801280-0.25g |

6-tert-butyl-2-methylquinolin-3-ol |

2137571-60-7 | 95% | 0.25g |

$1012.0 | 2024-05-21 | |

| Enamine | EN300-801280-1.0g |

6-tert-butyl-2-methylquinolin-3-ol |

2137571-60-7 | 95% | 1.0g |

$1100.0 | 2024-05-21 | |

| Enamine | EN300-801280-2.5g |

6-tert-butyl-2-methylquinolin-3-ol |

2137571-60-7 | 95% | 2.5g |

$2155.0 | 2024-05-21 | |

| Enamine | EN300-801280-5.0g |

6-tert-butyl-2-methylquinolin-3-ol |

2137571-60-7 | 95% | 5.0g |

$3189.0 | 2024-05-21 | |

| Enamine | EN300-801280-0.05g |

6-tert-butyl-2-methylquinolin-3-ol |

2137571-60-7 | 95% | 0.05g |

$924.0 | 2024-05-21 | |

| Enamine | EN300-801280-0.1g |

6-tert-butyl-2-methylquinolin-3-ol |

2137571-60-7 | 95% | 0.1g |

$968.0 | 2024-05-21 | |

| Enamine | EN300-801280-10.0g |

6-tert-butyl-2-methylquinolin-3-ol |

2137571-60-7 | 95% | 10.0g |

$4729.0 | 2024-05-21 |

6-Tert-butyl-2-methylquinolin-3-ol 関連文献

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

9. Book reviews

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

6-Tert-butyl-2-methylquinolin-3-olに関する追加情報

Introduction to 6-Tert-butyl-2-methylquinolin-3-ol (CAS No. 2137571-60-7)

6-Tert-butyl-2-methylquinolin-3-ol, identified by its Chemical Abstracts Service (CAS) number 2137571-60-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic compound belongs to the quinoline family, which has garnered considerable attention due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both a tert-butyl group and a methyl substituent on the quinoline ring system imparts unique structural and electronic properties, making it a subject of intense interest for researchers exploring novel pharmacophores.

The tert-butyl group, characterized by its steric bulk, plays a crucial role in modulating the compound's solubility, metabolic stability, and interaction with biological targets. This bulky substituent can enhance binding affinity by inducing conformational constraints or by creating hydrophobic pockets in protein binding sites. On the other hand, the methyl group, being smaller and less sterically demanding, contributes to the overall electronic distribution of the molecule, influencing its reactivity and biological efficacy. Together, these substituents create a scaffold that is both rigid and tunable, allowing for precise modifications to optimize pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 6-Tert-butyl-2-methylquinolin-3-ol with high precision. Studies suggest that this compound exhibits promising interactions with enzymes and receptors involved in inflammatory pathways, making it a potential candidate for developing treatments against chronic inflammatory diseases. The quinoline core is well-documented for its antimicrobial and anti-inflammatory properties, and the introduction of structural modifications such as the tert-butyl and methyl groups further enhances these effects.

In vitro studies have demonstrated that 6-Tert-butyl-2-methylquinolin-3-ol possesses notable inhibitory activity against various inflammatory cytokines and proteases. For instance, research indicates that it can modulate the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), key mediators of inflammation. Additionally, its ability to inhibit matrix metalloproteinases (MMPs) has been observed, which are enzymes involved in tissue degradation during inflammatory processes. These findings highlight its therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 6-Tert-butyl-2-methylquinolin-3-ol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts alkylation followed by reduction or oxidation steps to introduce the desired functional groups. Advances in catalytic methods have improved the efficiency of these reactions, reducing waste generation and energy consumption. Green chemistry principles are increasingly being applied to develop more sustainable synthetic pathways, ensuring that the production of this compound aligns with environmental regulations.

The pharmacokinetic profile of 6-Tert-butyl-2-methylquinolin-3-ol is another critical aspect that has been extensively studied. Preliminary data suggest that it exhibits moderate oral bioavailability due to its lipophilic nature facilitated by the tert-butyl group. However, further research is needed to understand its metabolic pathways and potential drug-drug interactions. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to analyze its degradation products and assess its stability under various conditions.

Future directions in the study of 6-Tert-butyl-2-methylquinolin-3-ol include exploring its derivatives to enhance pharmacological activity while minimizing side effects. Structure-based drug design approaches can be leveraged to identify analogs with improved binding affinity or selectivity for specific targets. Collaborative efforts between experimental chemists and computational biologists will be essential in translating these findings into clinical applications.

The versatility of quinoline derivatives like 6-Tert-butyl-2-methylquinolin-3-ol extends beyond inflammation research. Its framework can be modified to develop compounds with anticancer, antiviral, or antimicrobial properties. For example, recent studies have shown that quinoline-based molecules can interfere with DNA replication in cancer cells or inhibit viral proteases. The unique combination of substituents in this compound makes it a valuable building block for drug discovery programs targeting various diseases.

In conclusion, 6-Tert-butyl-2-methylquinolin-3-ol (CAS No. 2137571-60-7) represents a fascinating example of how structural modifications can enhance biological activity. Its potential applications in treating inflammatory diseases, coupled with ongoing research into its synthesis and pharmacokinetics, position it as a promising candidate for further development. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in advancing therapeutic strategies across multiple medical disciplines.

2137571-60-7 (6-Tert-butyl-2-methylquinolin-3-ol) 関連製品

- 1934-75-4(N-Cyanocyanamide Sodium Salt)

- 2171299-05-9(4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid)

- 2141429-62-9(3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde)

- 1261796-66-0(2-Chloro-3'-iodo-2'-methoxypropiophenone)

- 2287287-20-9(2-(2-Bromoethoxy)ethanamine;hydrobromide)

- 1207326-89-3(4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid)

- 1706438-18-7(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine)

- 2228379-08-4(3-{3-(difluoromethoxy)-4-methylphenylmethyl}piperidin-3-ol)

- 2227683-77-2(2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acid)

- 2138076-87-4(5-(furan-3-yl)-2-propylaniline)